molecular formula C12H15N B1450703 N-Benzylbicyclo[1.1.1]pentan-1-amine CAS No. 2187435-42-1

N-Benzylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B1450703
CAS No.: 2187435-42-1
M. Wt: 173.25 g/mol
InChI Key: GLQMBOOEZJOPHA-UHFFFAOYSA-N
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Description

N-Benzylbicyclo[1.1.1]pentan-1-amine is a compound with the molecular formula C12H15N. It is a bicyclic amine that features a benzyl group attached to a bicyclo[1.1.1]pentane core.

Scientific Research Applications

N-Benzylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Safety and Hazards

The safety information for N-Benzylbicyclo[1.1.1]pentan-1-amine indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, and H319 . The precautionary statements are P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylbicyclo[1.1.1]pentan-1-amine typically involves the reaction of N-benzyl ketimines with [1.1.1]propellane. This reaction proceeds via a strain-release mechanism, where the highly strained [1.1.1]propellane reacts with the ketimine to form the bicyclo[1.1.1]pentane core . The reaction is usually carried out at room temperature and can be promoted by substoichiometric loadings of base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Benzylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of N-Benzylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine and benzyl groups. The bicyclo[1.1.1]pentane core provides a rigid and sterically demanding framework that can influence the compound’s binding affinity and selectivity for specific targets. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: A simpler analog without the benzyl group.

    N-Benzylcyclohexylamine: A structurally similar compound with a cyclohexane core instead of a bicyclo[1.1.1]pentane core.

    N-Benzyladamantylamine: Another analog with an adamantane core.

Uniqueness

N-Benzylbicyclo[1.1.1]pentan-1-amine is unique due to its bicyclo[1.1.1]pentane core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable for applications requiring rigid and three-dimensional molecular frameworks .

Properties

IUPAC Name

N-benzylbicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQMBOOEZJOPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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